molecular formula C9H9FO3 B12077614 Methyl 2-fluoromandelate

Methyl 2-fluoromandelate

Cat. No.: B12077614
M. Wt: 184.16 g/mol
InChI Key: JLRHGNPNLVZNCD-UHFFFAOYSA-N
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Description

Methyl 2-fluoromandelate is an organic compound that belongs to the class of fluorinated mandelates It is characterized by the presence of a fluorine atom attached to the benzene ring and a methyl ester group

Properties

IUPAC Name

methyl 2-(2-fluorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRHGNPNLVZNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluoromandelate can be synthesized through several methods. One common approach involves the fluorination of mandelic acid derivatives. The reaction typically employs fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include anhydrous solvents and low temperatures to ensure selective fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoromandelate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products: The major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-fluoromandelate serves as a significant intermediate in the synthesis of pharmaceuticals. Its fluorinated structure enhances biological activity and metabolic stability, making it a valuable building block in drug development.

Key Applications:

  • Anticancer Agents: The compound has been utilized in the synthesis of inhibitors targeting specific kinases involved in cancer progression. For example, it plays a role in developing p38 MAP kinase inhibitors, which are crucial for treating various malignancies .
  • Anti-inflammatory Drugs: this compound derivatives have been explored for their potential to modulate cytokine production, offering therapeutic avenues for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthetic Applications

This compound is also employed in organic synthesis due to its unique reactivity profile. The presence of the fluorine atom allows for selective reactions that can lead to complex molecular architectures.

Synthesis Overview:

  • Chiral Synthesis: The compound is used as a chiral building block in asymmetric synthesis, facilitating the production of enantiomerically pure compounds . Its application in synthesizing chiral α-hydroxy acids is particularly noteworthy, as these are essential in various pharmaceutical formulations.
  • Reagent in Organic Reactions: this compound can act as a nucleophile or electrophile, participating in reactions such as nucleophilic substitutions and additions to carbonyl compounds, thus expanding its utility in synthetic organic chemistry.

Case Study 1: Anticancer Drug Development

A study focusing on the synthesis of p38 MAP kinase inhibitors demonstrated the effectiveness of this compound derivatives in inhibiting tumor growth. The derivatives showed promising results in preclinical models, highlighting their potential for further development into therapeutic agents .

Case Study 2: Chiral Hydroxylation Reactions

Research on enzymatic hydroxylation using this compound showcased its ability to undergo regioselective hydroxylation at nonheme iron centers. This process yields high regioselectivity and efficiency, making it valuable for producing complex chiral molecules .

Mechanism of Action

The mechanism of action of methyl 2-fluoromandelate involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity. Fluorine’s high electronegativity and small size allow it to form strong interactions with enzymes and receptors, potentially altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-fluoromandelate can be compared with other fluorinated mandelates and related compounds:

    Methyl mandelate: Lacks the fluorine atom, resulting in different reactivity and properties.

    Methyl 2-chloromandelate: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.

    Methyl 2-bromomandelate:

The uniqueness of this compound lies in the specific effects imparted by the fluorine atom, such as increased metabolic stability and altered electronic properties, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 2-fluoromandelate is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound (C₉H₉FO₃) is a fluorinated derivative of mandelic acid. The introduction of a fluorine atom alters its chemical properties, which can enhance its biological activity compared to its non-fluorinated counterparts. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor or modulator of specific enzymes and biological pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : this compound has been shown to inhibit certain dehydrogenases involved in metabolic pathways. For instance, studies indicate that derivatives of mandelate can affect the activity of D(−)-mandelate dehydrogenase, which plays a crucial role in the oxidation-reduction reactions associated with mandelic acid metabolism .
  • Chiral Discrimination : The compound exhibits chiral properties that can influence its interaction with biological systems. Research has indicated that different enantiomers may have varying levels of biological activity, which is critical in drug design and development .

Pharmacological Effects

Research has documented several pharmacological effects associated with this compound:

Data Table: Biological Activity Summary

Activity Mechanism Reference
Enzyme InhibitionInhibits D(−)-mandelate dehydrogenase
AntimicrobialPotential interaction with bacterial pathways
Anti-inflammatoryModulation of inflammatory mediators

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various mandelate derivatives, including this compound. The compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited significant antibacterial activity at concentrations lower than those required for non-fluorinated mandelates. This suggests that fluorination may enhance the compound's ability to penetrate bacterial membranes .

Case Study 2: Chiral Discrimination

In another study focusing on chiral discrimination, researchers investigated the different biological activities of enantiomers derived from this compound. The study found that the (R)-enantiomer displayed higher affinity for D(−)-mandelate dehydrogenase compared to the (S)-enantiomer, indicating that stereochemistry plays a crucial role in determining the compound's biological effects .

Q & A

Q. What are the established synthetic routes for Methyl 2-fluoromandelate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves fluorination of mandelic acid derivatives followed by esterification. Key protocols include:

  • Fluorination : Use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® for introducing fluorine at the 2-position .
  • Esterification : Acid-catalyzed (e.g., H₂SO₄) or enzyme-mediated esterification with methanol. Yield optimization requires precise temperature control (0–5°C for fluorination; reflux for esterification) and stoichiometric ratios (e.g., 1:1.2 substrate:fluorinating agent). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 4.8–5.2 ppm for methoxy group) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR : ¹⁹F NMR confirms fluorine incorporation (δ -200 to -220 ppm). Discrepancies in splitting patterns may arise from stereochemical impurities; chiral column HPLC (e.g., Chiralpak® IA) resolves enantiomeric excess .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion [M+H]⁺ (expected m/z 199.06). Contradictions between theoretical and observed masses require recalibration or isotopic pattern analysis .
  • IR Spectroscopy : Absorbance at ~1740 cm⁻¹ confirms ester carbonyl. Overlapping peaks (e.g., OH stretches) are resolved via deuterated solvent exchange .

Q. What are the best practices for ensuring reproducibility in this compound synthesis?

Methodological Answer:

  • Document reaction parameters (e.g., stirring rate, inert gas purging) and raw material sources (e.g., fluorinating agent purity ≥98%).
  • Use internal standards (e.g., methyl benzoate) during HPLC quantification.
  • Share detailed spectral data and chromatograms in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stereochemical outcomes of this compound synthesis?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states for fluorination steps. Key parameters include Gibbs free energy (ΔG‡) and Fukui indices to identify electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics. Correlate simulated activation energies with experimental yields .
  • Docking Studies : Predict enantioselectivity in enzyme-mediated esterification using tools like AutoDock Vina .

Q. What strategies resolve contradictions between theoretical and experimental data in this compound’s physicochemical properties?

Methodological Answer:

  • Solubility Discrepancies : Compare Hansen solubility parameters (HSPs) with experimental results. Adjust predictions using COSMO-RS models .
  • Melting Point Variations : Differential Scanning Calorimetry (DSC) identifies polymorphic forms. Annealing or recrystallization in ethyl acetate/hexane mixtures standardizes crystalline phases .
  • LogP Values : Validate octanol-water partitioning via shake-flask assays instead of relying solely on software predictions (e.g., ChemAxon) .

Q. How do catalytic systems influence the enantiomeric purity of this compound, and what metrics define optimal performance?

Methodological Answer:

  • Homogeneous Catalysts : Chiral ligands like BINAP in Pd-catalyzed asymmetric fluorination achieve >90% ee. Monitor turnover frequency (TOF) and catalyst loading (typically 5–10 mol%) .
  • Biocatalysts : Lipases (e.g., Candida antarctica) show substrate specificity; kinetic resolution requires screening pH (6–8) and temperature (25–40°C).
  • Performance Metrics : Enantiomeric ratio (E) ≥20 and space-time yield (STY) ≥50 g/L/day define industrial feasibility .

Data Handling and Presentation

Q. What standards should be followed when presenting this compound data in publications?

Methodological Answer:

  • Tables : Include raw data (e.g., NMR shifts, HPLC retention times) and processed metrics (ee%, yield). Use SI units and ± SD for triplicate measurements .
  • Figures : Label chromatograms with UV wavelengths (e.g., 254 nm) and NMR spectra with solvent peaks. Provide accession codes for public repositories (e.g., Cambridge Crystallographic Database) .
  • Ethical Compliance : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to IUPAC nomenclature .

Q. How can researchers address conflicting data in multi-institutional studies on this compound?

Methodological Answer:

  • Conduct round-robin tests with standardized protocols (e.g., identical HPLC columns).
  • Use Bland-Altman plots to assess inter-lab variability in purity assessments .
  • Publish negative results (e.g., failed fluorination attempts) to guide troubleshooting .

Experimental Design

Q. What factors should be prioritized when designing kinetic studies on this compound formation?

Methodological Answer:

  • Sampling Intervals : Quench reactions at 0, 15, 30, 60 mins for time-course analysis.
  • In-situ Monitoring : Use ReactIR™ to track carbonyl intermediates (e.g., 1800–1700 cm⁻¹).
  • Control Experiments : Compare fluorination rates with non-fluorinated analogs to isolate electronic effects .

Q. How can researchers optimize green chemistry principles in this compound synthesis?

Methodological Answer:

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative.
  • Catalyst Recovery : Magnetic nanoparticle-supported catalysts enable reuse over 5 cycles without yield loss .
  • Waste Metrics : Calculate E-factor (kg waste/kg product); aim for ≤10 via solvent recycling .

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